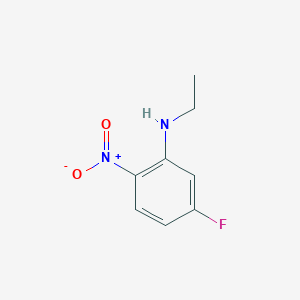

N-ethyl-5-fluoro-2-nitroaniline

Description

N-Ethyl-5-fluoro-2-nitroaniline (CAS: [475278-46-7]) is a substituted aniline derivative with the molecular formula C₈H₁₀FN₂O₂ (molar mass: 198.18 g/mol). It features an ethyl group attached to the nitrogen atom, a fluorine substituent at the 5-position, and a nitro group at the 2-position of the benzene ring. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals.

Properties

IUPAC Name |

N-ethyl-5-fluoro-2-nitroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2O2/c1-2-10-7-5-6(9)3-4-8(7)11(12)13/h3-5,10H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBXLSURFRDKKLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(C=CC(=C1)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-5-fluoro-2-nitroaniline typically involves the nitration of aniline derivatives followed by ethylation. One common method is the nitration of 5-fluoro-2-nitroaniline, which is then ethylated to produce this compound . The nitration process involves the use of nitric acid and sulfuric acid as reagents, while the ethylation process can be carried out using ethyl iodide in the presence of a base such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-5-fluoro-2-nitroaniline undergoes various chemical reactions, including:

Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.

Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Nucleophiles such as amines or thiols, suitable catalysts.

Oxidation: Oxidizing agents such as potassium permanganate.

Major Products Formed

Reduction: N-ethyl-5-fluoro-2-aminoaniline.

Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Oxidation: Oxidized derivatives of this compound.

Scientific Research Applications

Pharmaceutical Development

N-ethyl-5-fluoro-2-nitroaniline is primarily recognized for its role as an intermediate in the synthesis of benzimidazole derivatives. These derivatives have exhibited notable biological activities, including antimicrobial and antifungal properties, making them valuable in drug development.

Case Study: Antimicrobial Activity

A study demonstrated that benzimidazole derivatives synthesized from this compound showed promising antibacterial activity against various strains of bacteria. The derivatives were tested for their Minimum Inhibitory Concentration (MIC), revealing effective inhibition at low concentrations, indicating potential for therapeutic use .

Organic Synthesis

The compound is utilized extensively in organic synthesis due to its reactive nitro group, which can undergo various transformations. It serves as a precursor for synthesizing other organic compounds through reductions and substitutions.

Table 1: Reactions Involving this compound

| Reaction Type | Product | Yield (%) | Notes |

|---|---|---|---|

| Reduction | N-ethyl-5-fluoroaniline | 85 | Achieved via catalytic hydrogenation |

| Nucleophilic Substitution | Various substituted anilines | Varies | Dependent on the nucleophile used |

| Oxidation | N-ethyl-5-fluoroaniline oxide | 75 | Conducted under mild conditions |

Material Science

In material science, this compound contributes to the development of advanced materials such as polymers and composites. Its properties facilitate the creation of materials with enhanced performance characteristics suitable for electronics and automotive applications .

Analytical Chemistry

This compound is also employed as a reagent in analytical chemistry. It aids in the detection and quantification of various chemical substances, enhancing the sensitivity and specificity of analytical methods used in laboratories.

Table 2: Analytical Applications

| Application | Methodology | Benefits |

|---|---|---|

| Chromatography | High-performance liquid chromatography (HPLC) | Improved separation efficiency |

| Spectroscopy | UV-visible spectroscopy | Enhanced detection limits |

Agricultural Chemicals

The compound is utilized in formulating herbicides and pesticides, contributing to crop protection strategies that enhance agricultural productivity. Its effectiveness in controlling pests and weeds makes it a crucial component in sustainable agriculture practices .

Mechanism of Action

The mechanism of action of N-ethyl-5-fluoro-2-nitroaniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The fluorine atom can influence the compound’s reactivity and binding affinity to molecular targets . These interactions can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following section compares N-ethyl-5-fluoro-2-nitroaniline with structurally related compounds, focusing on substituent effects, physicochemical properties, and reactivity.

N-Butyl-5-fluoro-2-nitroaniline

- CAS : 951666-45-8

- Molecular Formula : C₁₀H₁₃FN₂O₂

- Molar Mass : 212.22 g/mol

- Key Differences: The butyl group (vs.

2-Fluoro-4-nitroaniline and 2-Fluoro-5-nitroaniline

- CAS : 369-35-7 (2-fluoro-4-nitroaniline), 369-36-8 (2-fluoro-5-nitroaniline)

- Molecular Formula : C₆H₅FN₂O₂ (both isomers)

- Molar Mass : 156.11 g/mol

- Key Differences :

- Positional Isomerism : The nitro and fluorine groups occupy adjacent positions (2-nitro, 4-fluoro or 2-nitro, 5-fluoro), altering electronic distribution.

- Reactivity : 2-Fluoro-4-nitroaniline participates in Meerwein arylation to form heterocyclic derivatives (e.g., methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate), while 2-fluoro-5-nitroaniline is less reactive in similar conditions .

- Spectroscopic Properties : Studies show distinct NMR and IR profiles due to varying hydrogen bonding and dipole interactions .

5-Fluoro-2-methoxy-4-nitroaniline

- CAS : 1435806-78-2

- Molecular Formula : C₇H₇FN₂O₃

- Molar Mass : 198.15 g/mol

- Key Differences :

5-Chloro-2-nitro-4-(trifluoromethyl)aniline

- CAS : 35375-74-7

- Molecular Formula : C₇H₄ClF₃N₂O₂

- Molar Mass : 240.57 g/mol

- Key Differences :

Data Table: Comparative Analysis of Key Compounds

Research Findings and Discussion

Substituent Effects on Reactivity

- Alkyl vs. Methoxy Groups: Ethyl and butyl groups enhance hydrophobicity, favoring interactions with nonpolar environments, whereas methoxy groups improve solubility in polar solvents .

- Positional Isomerism : 2-Fluoro-4-nitroaniline exhibits higher reactivity in arylation reactions than its 2-fluoro-5-nitro isomer due to steric and electronic factors .

- Electron-Withdrawing Groups : Nitro and fluorine substituents deactivate the ring, directing electrophilic substitutions to specific positions. For example, trifluoromethyl groups in 5-chloro-2-nitro-4-(trifluoromethyl)aniline amplify this effect, enabling selective functionalization .

Spectroscopic and Structural Insights

- Comparative studies of 5-nitro-2-fluoroaniline and 2-nitro-5-fluoroaniline reveal distinct hydrogen-bonding patterns in crystal structures, impacting melting points and stability .

- N-Alkyl derivatives (e.g., ethyl, butyl) show reduced crystalline stability compared to unsubstituted nitroanilines, likely due to steric hindrance .

Notes

- Safety : Toxicological data for this compound is scarce, but similar compounds recommend precautions against inhalation and dermal contact .

- Commercial Status : Many analogs, including this compound, are discontinued, underscoring challenges in sourcing niche intermediates .

- Research Gaps : Detailed kinetic studies and computational modeling (e.g., DFT) are needed to elucidate substituent effects on reaction mechanisms .

Biological Activity

N-ethyl-5-fluoro-2-nitroaniline is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Molecular Formula : CHFNO

- Molecular Weight : Approximately 186.18 g/mol

- Functional Groups : Contains an ethyl group, a fluorine atom, and a nitro group attached to a phenyl ring.

The presence of the fluorine atom enhances the compound's reactivity and biological activity, making it suitable for various synthetic applications in medicinal chemistry.

The biological activity of this compound primarily involves its interaction with specific molecular targets within cells. The nitro group can undergo reduction to form reactive intermediates that may interact with enzymes or receptors, leading to various biochemical effects. The ethyl and fluorine substituents influence the compound's reactivity, stability, and binding affinity to biological molecules.

Antimicrobial Activity

This compound has been studied for its antimicrobial properties. It serves as an intermediate in the synthesis of benzimidazole derivatives, which have demonstrated promising activity against various bacterial strains. For instance, compounds synthesized from this compound have shown effective inhibition against Gram-positive and Gram-negative bacteria.

Anticancer Potential

Research indicates that derivatives of this compound may possess anticancer properties. In vitro studies have reported cytotoxic effects against several cancer cell lines. For example, compounds derived from this nitroaniline have been evaluated using the sulforhodamine B (SRB) assay, revealing significant inhibitory activities against tumor cell proliferation .

Case Studies and Research Findings

- Antimicrobial Studies : A study evaluated the efficacy of benzimidazole derivatives synthesized from this compound against bacterial pathogens. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, suggesting strong antimicrobial potential.

- Cytotoxicity Evaluation : In another investigation, a series of compounds derived from this compound were tested against four tumor cell lines. The results showed that several compounds had GI values in the submicromolar range, indicating potent cytotoxicity .

- Mechanistic Insights : Studies on the mechanism of action revealed that the reduction of the nitro group leads to the formation of reactive intermediates that can covalently bind to cellular macromolecules, potentially disrupting normal cellular functions and inducing apoptosis in cancer cells .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Comparison | Biological Activity |

|---|---|---|

| 5-Fluoro-2-nitroaniline | Lacks ethyl group | Moderate antimicrobial activity |

| N-Ethyl-2-nitroaniline | Lacks fluorine atom | Lower cytotoxicity compared to this compound |

| N-Ethyl-5-chloro-2-nitroaniline | Chlorine instead of fluorine | Different reactivity profile |

This compound stands out due to its unique combination of substituents that enhance its biological activity compared to similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.